molecular formula C11H6ClIN4 B12521880 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-

Cat. No.: B12521880
M. Wt: 356.55 g/mol
InChI Key: QGXWCEFWINZBOK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives followed by coupling reactions with pyrimidine derivatives. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClIN4

Molecular Weight

356.55 g/mol

IUPAC Name

5-chloro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H6ClIN4/c12-7-1-8-9(6-2-14-5-15-3-6)10(13)17-11(8)16-4-7/h1-5H,(H,16,17)

InChI Key

QGXWCEFWINZBOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)I)C3=CN=CN=C3)Cl

Origin of Product

United States

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